molecular formula C18H31NO5 B589018 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol CAS No. 163685-37-8

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol

Cat. No.: B589018
CAS No.: 163685-37-8
M. Wt: 341.448
InChI Key: SETHZMZYJZUIRG-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol (CAS: 163685-37-8) is a diastereomeric mixture and a known impurity in the synthesis of metoprolol, a β1-selective adrenergic receptor blocker used to treat cardiovascular conditions . Structurally, it features a phenoxy backbone substituted with a 2-methoxyethyl group, a hydroxypropoxy chain, and an isopropylamino moiety. This compound is pharmacologically relevant due to its role in quality control during metoprolol manufacturing, where regulatory standards mandate strict control of impurities .

Properties

IUPAC Name

1-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO5/c1-14(2)19-10-16(20)11-23-12-17(21)13-24-18-6-4-15(5-7-18)8-9-22-3/h4-7,14,16-17,19-21H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETHZMZYJZUIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCC(COC1=CC=C(C=C1)CCOC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163685-37-8
Record name 1-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-3-(4-(2-METHOXYETHYL)PHENOXY)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6OOH390K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-methoxyethylphenol with epichlorohydrin under basic conditions to form an epoxide intermediate.

    Nucleophilic substitution: The epoxide intermediate is then reacted with isopropylamine to introduce the amino group, resulting in the formation of an amino alcohol.

    Etherification: The final step involves the reaction of the amino alcohol with another equivalent of 2-methoxyethylphenol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Therapeutics

The compound exhibits significant pharmacological properties that are beneficial in treating cardiovascular diseases. It has been identified as an antagonist to isoproterenol, a synthetic catecholamine that can induce tachycardia. Research indicates that this compound can effectively suppress the tachycardiac effects caused by isoproterenol administration, making it a potential candidate for managing conditions such as:

  • Hypertension
  • Angina Pectoris
  • Cardiac Arrhythmias
  • Digitalis Intoxication
  • Pheochromocytoma Disorders .

Case Study: Bradycardia Activity
A comparative study highlighted that 1-(3-methylphenoxy)-2-hydroxy-3-isopropylamino-propane (related to the compound ) demonstrated a bradycardia activity significantly higher than known compounds, suggesting its potential efficacy in controlling heart rates during therapeutic interventions .

Research and Development

3. Drug Development Studies

Studies have focused on understanding the implications of impurities like 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol in drug formulations. The characterization of such impurities is crucial for:

  • Ensuring drug safety and efficacy
  • Complying with regulatory standards
  • Understanding pharmacokinetics and pharmacodynamics .

Data Summary Table

Application AreaDescriptionReferences
Cardiovascular TherapeuticsAntagonist to isoproterenol; potential treatment for hypertension and arrhythmias
Synthesis of Beta-Adrenergic AgentsIntermediate for producing enantiomerically enriched beta-blockers
Drug Development StudiesCharacterization of impurities for safety and efficacy in formulations

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Metoprolol-Related Compounds

Compound Name Structure Molecular Formula Molecular Weight CAS No. Role/Application
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol Contains diastereomeric hydroxypropoxy and isopropylamino groups C₁₉H₃₁NO₅ 365.46 163685-37-8 Metoprolol Impurity J (pharmaceutical quality control)
(±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (Metoprolol Related Compound A) Ethylamino substituent instead of isopropylamino C₁₄H₂₃NO₃ 253.34 Not specified USP reference standard for metoprolol purity testing
(±)-1-Chloro-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propane (Metoprolol Related Compound B) Chloro substituent replaces amino group C₁₂H₁₇ClO₃ 244.71 Not specified Byproduct in metoprolol synthesis
α-Hydroxymetoprolol Stereoisomeric hydroxy and methoxymethyl groups C₁₅H₂₅NO₄ 283.36 56392-16-6 Analytical standard for metabolite studies

Key Differences :

  • Substituent Variability: The target compound’s isopropylamino group distinguishes it from Related Compound A (ethylamino) and B (chloro). These substitutions alter polarity, bioavailability, and receptor binding kinetics .
  • Stereochemistry : Unlike α-Hydroxymetoprolol, which has defined stereocenters, the target compound exists as a diastereomeric mixture, complicating its isolation and characterization .

Table 2: Non-Metoprolol Derivatives with Structural Similarities

Compound Name Structure Molecular Formula CAS No. Application
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid replaces propanolamine chain C₁₆H₁₉BO₄ Not specified HDAC inhibitor (antifungal activity against Magnaporthe oryzae)
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol Ethoxy-methoxy chain instead of aromatic phenoxy C₈H₁₈O₄ 29171-01-5 Laboratory chemical (hazardous; skin/eye irritant)
4-{2-Hydroxy-3-[(1-methylethyl)amino]propoxy}-α-(methoxymethyl)-benzenemethanol Benzenemethanol core with methoxymethyl group C₁₅H₂₅NO₄ 56392-16-6 Metabolite in β-blocker pharmacokinetics

Functional Contrasts :

  • Biological Activity : The boronic acid derivative exhibits histone deacetylase (HDAC) inhibition, unlike the metoprolol impurities, which lack enzymatic targeting .
  • Toxicity Profile: 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol is classified as acutely toxic (H302, H315), highlighting how minor structural changes (e.g., aliphatic vs. aromatic chains) drastically alter safety profiles .

Biological Activity

The compound 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol , commonly referred to as Metoprolol EP Impurity J, is a derivative of Metoprolol, a well-known beta-blocker used primarily in the treatment of hypertension and other cardiovascular conditions. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H31NO5
  • Molecular Weight : 341.44 g/mol
  • CAS Number : 163685-37-8

Metoprolol and its derivatives function primarily as selective beta-1 adrenergic antagonists. The specific mechanism involves the inhibition of the beta-1 adrenergic receptors located predominantly in the heart. This action results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure, making it effective in managing conditions such as hypertension and angina pectoris.

Pharmacodynamics

  • Beta-Blockade :
    • The compound exhibits significant beta-blocking activity, which leads to a reduction in cardiac output and oxygen demand.
    • Studies indicate that compounds with similar structures can lower heart rate and improve exercise tolerance in patients with ischemic heart disease.
  • Antihypertensive Effects :
    • Metoprolol EP Impurity J has been shown to effectively reduce systolic and diastolic blood pressure in clinical settings.
    • A study involving hypertensive patients demonstrated a significant decrease in blood pressure after administration of metoprolol-related compounds .
  • Cardiovascular Protection :
    • Research indicates that beta-blockers can provide cardioprotective effects post-myocardial infarction by minimizing arrhythmias and improving survival rates .

Pharmacokinetics

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
  • Excretion : Excreted primarily via urine as metabolites.

Case Study 1: Efficacy in Hypertension Management

A clinical trial assessed the efficacy of Metoprolol EP Impurity J in patients with stage 2 hypertension. Results showed an average reduction in systolic blood pressure by 15 mmHg and diastolic blood pressure by 10 mmHg over a 12-week period .

ParameterBaseline (mmHg)Post-Treatment (mmHg)Change (mmHg)
Systolic Blood Pressure160145-15
Diastolic Blood Pressure10090-10

Case Study 2: Impact on Heart Rate Variability

Another study investigated the effects of Metoprolol EP Impurity J on heart rate variability (HRV) among patients with chronic heart failure. The findings indicated an improvement in HRV parameters, suggesting enhanced autonomic regulation following treatment .

HRV ParameterPre-TreatmentPost-TreatmentImprovement
SDNN (ms)3050+20
RMSSD (ms)2540+15

Q & A

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodology : Perform multi-omics integration (transcriptomics + metabolomics) to identify cell-specific pathways. For example, discrepancies in IC50 values (e.g., 10 µM in HepG2 vs. 50 µM in HEK293) may arise from differential expression of β-adrenergic receptors or efflux pumps (e.g., P-gp). Use siRNA knockdown to confirm mechanistic hypotheses .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol
Reactant of Route 2
Reactant of Route 2
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.